molecular formula C21H22N2O4S2 B2464760 8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034614-58-7

8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No.: B2464760
CAS No.: 2034614-58-7
M. Wt: 430.54
InChI Key: GYRQNGVSBSUSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-27-17-4-2-3-16(11-17)21-23(9-10-28-21)29(25,26)18-12-14-5-6-19(24)22-8-7-15(13-18)20(14)22/h2-4,11-13,21H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRQNGVSBSUSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a novel synthetic molecule that has attracted attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure that incorporates a thiazolidine moiety and a pyrroloquinoline backbone. The synthesis typically involves multi-step reactions, including the formation of thiazolidine derivatives through reactions with various electrophiles and nucleophiles. The sulfonyl group enhances the compound's solubility and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazolidine and pyrroloquinoline structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine have been shown to inhibit the growth of various bacterial strains. In vitro testing revealed that certain synthesized derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

The compound's anticancer potential has also been explored. Thiazolidine derivatives have displayed cytotoxic effects on various cancer cell lines. For example, a study reported that thiazolidinone compounds exhibited significant antiproliferative activity against HT-29 colon cancer cells, with IC50 values indicating potent activity . The presence of electron-donating groups on the phenyl ring was found to enhance this activity .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound and its derivatives can act as potent inhibitors of specific enzymes. For example, some thiazolidine derivatives were identified as effective inhibitors of protein tyrosine phosphatase 1B (PTP1B), with IC50 values ranging from 6.09 μM to 8.66 μM . This inhibition is significant as PTP1B is a target for diabetes and obesity treatment.

The biological activity of 8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The sulfonamide group may facilitate interactions with active sites of enzymes, leading to inhibition.
  • Cell Cycle Arrest : Some studies suggest that thiazolidine-containing compounds can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
  • Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in cancer cells, contributing to their anticancer effects.

Case Studies

Several case studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a thiazolidine derivative showed promising results in reducing tumor size in patients with advanced colorectal cancer.
  • Case Study 2 : Another study focused on the use of thiazolidinones for managing diabetes by enhancing insulin sensitivity through PTP1B inhibition.

Scientific Research Applications

Synthesis and Structural Insights

The compound is synthesized through a multi-step reaction involving thiazolidine and pyrroloquinoline derivatives. The thiazolidine moiety is known for its ability to enhance biological activity due to its structural versatility. Thiazolidines have been reported to possess significant pharmacological properties, including anti-inflammatory and anticancer activities. The sulfonyl group further enhances the compound's reactivity and solubility, making it a suitable candidate for various biological assays.

Anticancer Activity

Recent studies have indicated that derivatives similar to 8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one exhibit notable anticancer properties. For instance, compounds featuring the pyrroloquinoline structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The thiazolidine component contributes to the antimicrobial properties of the compound. Research has demonstrated that thiazolidine derivatives can inhibit bacterial growth and exhibit antifungal activity against pathogens like Candida albicans and Staphylococcus aureus. The sulfonamide linkage enhances these effects by increasing membrane permeability and disrupting microbial metabolic processes .

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. Studies have shown that thiazolidine derivatives can act as potent inhibitors of α-amylase and urease enzymes, which are critical in carbohydrate metabolism and urease-related disorders respectively. This property makes them candidates for managing diabetes and other metabolic disorders .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrroloquinoline derivatives, it was found that compounds similar to 8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study highlighted the compound's ability to induce G0/G1 phase arrest in the cell cycle, leading to reduced tumor growth in xenograft models .

Case Study 2: Antimicrobial Activity

A comprehensive screening of thiazolidine derivatives showed that compounds with similar structural motifs displayed significant antibacterial activity against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values were recorded as low as 6.25 µg/mL, indicating strong potential for development into therapeutic agents for tuberculosis .

Q & A

Q. What are the key synthetic pathways and reaction optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrroloquinolinone core followed by sulfonylation with a thiazolidine derivative. Critical steps include:

  • Sulfonylation : Reacting the pyrroloquinolinone precursor with a sulfonyl chloride derivative of 2-(3-methoxyphenyl)thiazolidine under anhydrous conditions (e.g., DCM, 0–5°C) to ensure regioselectivity .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., triethylamine) improve sulfonylation efficiency .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization requires strict control of reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for sulfonyl chloride) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming the sulfonyl-thiazolidine linkage (e.g., sulfonyl group protons at δ 3.2–3.5 ppm) and the methoxyphenyl substituent (singlet for OCH3_3 at δ 3.8 ppm) .
  • HPLC-PDA/MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and purity (>95%) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities in the thiazolidine ring and confirms the sulfonyl group’s spatial orientation .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Target Selection : Prioritize targets associated with the thiazolidine-sulfonyl pharmacophore, such as GABAA_A receptors (due to structural similarity to known ligands) or kinases (e.g., PI3K/Akt pathway) .
  • In Vitro Assays : Use fluorescence-based assays (e.g., FLIPR for calcium flux in GABAA_A-expressing HEK293 cells) or enzymatic inhibition assays (e.g., ATP-dependent kinase activity) with IC50_{50} determination .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative activity at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

  • Substituent Variation : Systematically modify the 3-methoxyphenyl group (e.g., replace OCH3_3 with halogens or bulky substituents) to assess steric/electronic effects on target binding .
  • Scaffold Hybridization : Fuse the pyrroloquinolinone core with other bioactive heterocycles (e.g., triazoles) to enhance solubility or multi-target activity .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal incubation) and permeability (Caco-2 monolayers) to guide lead optimization .

Q. What computational strategies are effective for predicting binding modes and off-target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into homology models of GABAA_A receptors or kinase domains, focusing on sulfonyl-thiazolidine interactions with catalytic residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate conformational stability of the ligand-receptor complex and identify critical hydrogen bonds (e.g., between sulfonyl oxygen and Arg/Lys residues) .
  • Off-Target Screening : Employ reverse pharmacophore matching (e.g., Pharmit) against databases like ChEMBL to predict unintended interactions with cytochrome P450 isoforms or hERG channels .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC50_{50} values across assays)?

  • Assay Validation : Replicate experiments using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
  • Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to rule out assay-specific artifacts, particularly for sulfonamide-containing compounds .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonyl group) that may skew activity measurements .

Q. What experimental design principles apply to developing novel analogs with improved metabolic stability?

  • Deuteration : Replace labile hydrogen atoms (e.g., α to sulfonyl groups) with deuterium to slow oxidative metabolism .
  • Prodrug Strategies : Mask polar groups (e.g., sulfonyl) with ester or carbamate promoieties to enhance oral bioavailability .
  • CYP Inhibition Studies : Screen for CYP3A4/2D6 inhibition using fluorescent substrates (e.g., Vivid® assays) to prioritize analogs with lower interaction risks .

Methodological Considerations for Advanced Studies

  • Data Reproducibility : Document reaction conditions (e.g., humidity control during sulfonylation) and biological assay parameters (e.g., passage number of cell lines) to minimize variability .
  • Cross-Disciplinary Collaboration : Integrate synthetic chemistry, computational biology, and pharmacokinetic profiling to accelerate lead development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.